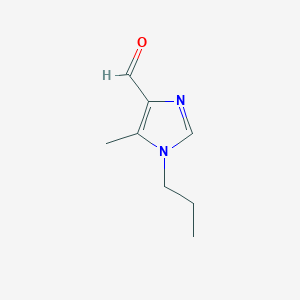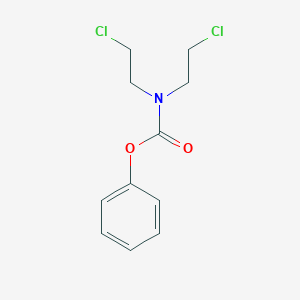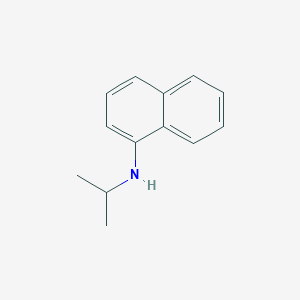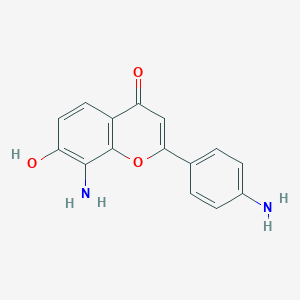
4',8-Diamino-7-hydroxyflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4',8-Diamino-7-hydroxyflavone, also known as FIDA, is a flavone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 4',8-Diamino-7-hydroxyflavone is not fully understood, but it is believed to act through multiple pathways. 4',8-Diamino-7-hydroxyflavone has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress. It can also induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation.
Effets Biochimiques Et Physiologiques
4',8-Diamino-7-hydroxyflavone has been shown to exhibit a wide range of biochemical and physiological effects. It can reduce the production of reactive oxygen species and inhibit the activity of pro-inflammatory cytokines. 4',8-Diamino-7-hydroxyflavone can also induce cell cycle arrest and apoptosis in cancer cells. Additionally, 4',8-Diamino-7-hydroxyflavone can act as a fluorescent probe for the detection of metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
4',8-Diamino-7-hydroxyflavone has several advantages for lab experiments, including its high purity and yield, as well as its ability to act as a fluorescent probe for the detection of metal ions. However, 4',8-Diamino-7-hydroxyflavone is not readily available commercially, and its synthesis can be time-consuming and expensive.
Orientations Futures
There are several future directions for the research and development of 4',8-Diamino-7-hydroxyflavone. One area of interest is the development of 4',8-Diamino-7-hydroxyflavone-based biosensors for the detection of metal ions in environmental and clinical samples. Another direction is the investigation of 4',8-Diamino-7-hydroxyflavone as a potential therapeutic agent for the treatment of cancer and other diseases. Additionally, the synthesis of 4',8-Diamino-7-hydroxyflavone derivatives with improved properties and efficacy is an area of ongoing research.
Conclusion:
In conclusion, 4',8-Diamino-7-hydroxyflavone is a promising compound with potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties, as well as its ability to act as a fluorescent probe for the detection of metal ions, make it an attractive candidate for further research and development. While there are some limitations to its use in lab experiments, ongoing research is focused on improving its synthesis and developing new applications for this compound.
Méthodes De Synthèse
4',8-Diamino-7-hydroxyflavone can be synthesized using various methods, including the reaction of 7-hydroxyflavone with 4,8-diaminopyrene in the presence of a catalyst. Another method involves the reaction of 7-hydroxyflavone with 4,8-diaminobenzene in the presence of a reducing agent. Both methods result in the formation of 4',8-Diamino-7-hydroxyflavone with high yields and purity.
Applications De Recherche Scientifique
4',8-Diamino-7-hydroxyflavone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 4',8-Diamino-7-hydroxyflavone can also act as a fluorescent probe for the detection of metal ions and has been used in the development of biosensors.
Propriétés
Numéro CAS |
199460-15-6 |
|---|---|
Nom du produit |
4',8-Diamino-7-hydroxyflavone |
Formule moléculaire |
C15H12N2O3 |
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
8-amino-2-(4-aminophenyl)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C15H12N2O3/c16-9-3-1-8(2-4-9)13-7-12(19)10-5-6-11(18)14(17)15(10)20-13/h1-7,18H,16-17H2 |
Clé InChI |
HNEBZFFMSDQDBA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)N)N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)N)N |
Synonymes |
4H-1-Benzopyran-4-one,8-amino-2-(4-aminophenyl)-7-hydroxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



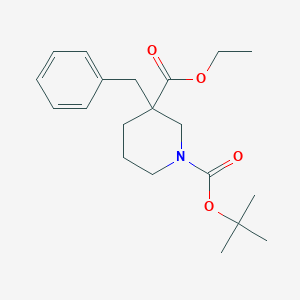
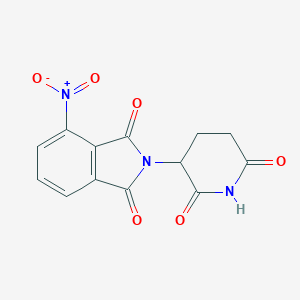
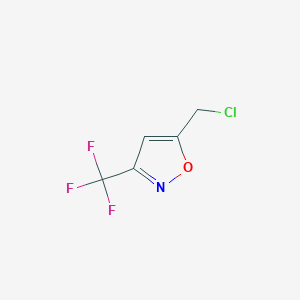
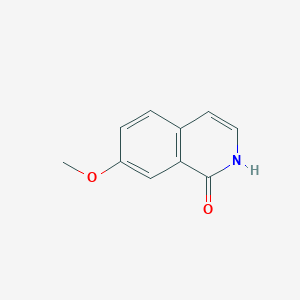
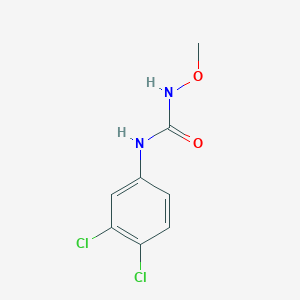
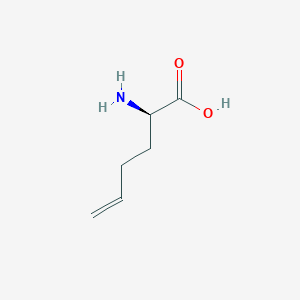
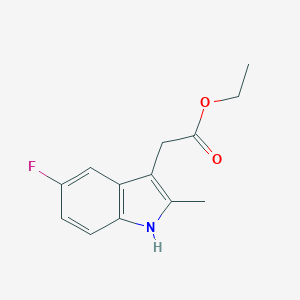
![3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL](/img/structure/B173976.png)

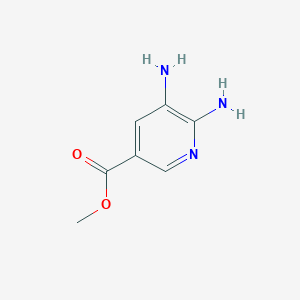
![Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B173986.png)
